molecular formula C17H26N2O2 B5755763 N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide

N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide

货号 B5755763
分子量: 290.4 g/mol
InChI 键: PDNNVOGLWBUDPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as TAK-659 and belongs to the class of benzamide derivatives. TAK-659 has been found to exhibit promising results in preclinical studies for the treatment of various cancers, autoimmune diseases, and inflammatory disorders.

作用机制

TAK-659 exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B-cells and T-cells. TAK-659 selectively binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to the proliferation and survival of cancer cells and activated T-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. TAK-659 also modulates the immune response by suppressing the activation of T-cells and reducing the production of pro-inflammatory cytokines. In addition, TAK-659 has been found to have a favorable pharmacokinetic profile with high oral bioavailability and low toxicity.

实验室实验的优点和局限性

One of the major advantages of TAK-659 is its selectivity towards BTK, which reduces the risk of off-target effects and toxicity. TAK-659 also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, the limitations of TAK-659 include its relatively short half-life and the potential for drug resistance in cancer cells.

未来方向

There are several potential future directions for the research and development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or AKT, to enhance its antitumor activity. Another potential direction is the investigation of TAK-659 in the treatment of other autoimmune diseases, such as lupus and psoriasis. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 may lead to the discovery of new therapeutic agents for the treatment of cancer and autoimmune diseases.

合成方法

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-methyl-1-butanol with 4-(chloromethyl)benzonitrile to form N-(3-methylbutyl)-4-chloromethylbenzamide. This intermediate is then reacted with morpholine to form N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide. The final product is obtained after purification and isolation.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. TAK-659 has also demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, by inhibiting the activation of T-cells.

属性

IUPAC Name

N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)7-8-18-17(20)16-5-3-15(4-6-16)13-19-9-11-21-12-10-19/h3-6,14H,7-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNNVOGLWBUDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。